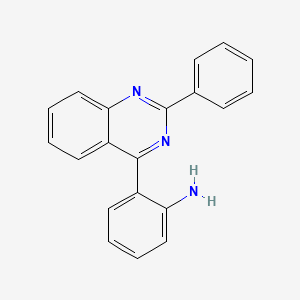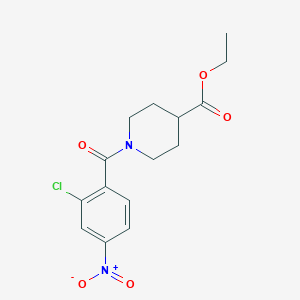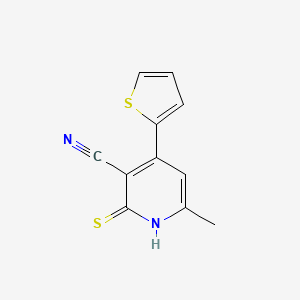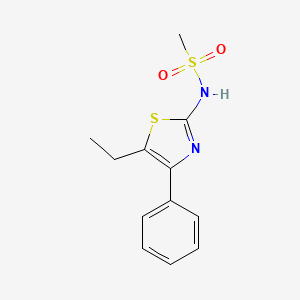
2-(2-phenyl-4-quinazolinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenyl-4-quinazolinyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PQA and has been studied for its unique chemical properties, mechanism of action, and potential benefits in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-(2-phenyl-4-quinazolinyl)aniline is not fully understood, but it is believed to act as an inhibitor of various enzymes involved in DNA replication and repair. PQA has also been shown to induce apoptosis in cancer cells, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-phenyl-4-quinazolinyl)aniline has various biochemical and physiological effects. PQA has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in these cells. Additionally, this compound has been shown to induce DNA damage in cells, which may contribute to its potential use as a fluorescent probe for DNA damage detection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-phenyl-4-quinazolinyl)aniline in lab experiments include its unique chemical properties, potential therapeutic effects, and ability to act as a fluorescent probe for DNA damage detection. However, there are also limitations to its use, including its potential toxicity and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-phenyl-4-quinazolinyl)aniline. One area of interest is the development of new drugs based on the chemical structure of PQA. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer treatment and DNA damage detection.
Synthesemethoden
The synthesis of 2-(2-phenyl-4-quinazolinyl)aniline involves the reaction of 2-aminobenzophenone with o-phenylenediamine in the presence of a catalyst such as hydrochloric acid. This reaction results in the formation of PQA, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-phenyl-4-quinazolinyl)aniline has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to detect DNA damage, as well as a potential therapeutic agent for cancer treatment. PQA has also been studied for its potential use in the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
2-(2-phenylquinazolin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(23-19)14-8-2-1-3-9-14/h1-13H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRHURQSYIWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylquinazolin-4-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)



![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)



![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)